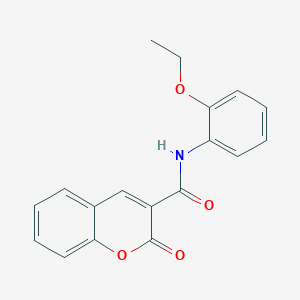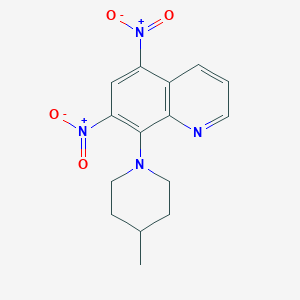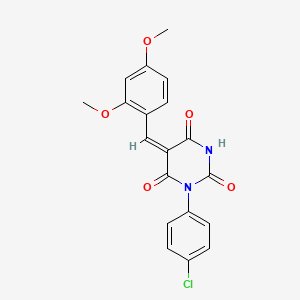
N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida es un compuesto orgánico que pertenece a la clase de derivados de cromeno. Los cromenos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida típicamente implica la reacción del ácido 2-oxo-2H-cromeno-3-carboxílico con 2-etoxianilina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de purificación mediante recristalización o cromatografía en columna para obtener el producto deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la utilización de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo etoxilo puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de cromeno sustituidos.
Aplicaciones Científicas De Investigación
N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades ópticas y electrónicas específicas
Mecanismo De Acción
El mecanismo de acción de N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida involucra su interacción con dianas moleculares específicas. Se sabe que inhibe ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior. El compuesto también puede interactuar con receptores celulares y vías de señalización, modulando varios procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-etoxifenil)-2-tioxo-tiazolidin-4-ona
- N-(2-etoxifenil)-2-oxo-2-(1-piperidinil)acetamida
- N-(2-etoxifenil)-2-(hidroximino)acetamida
Singularidad
N-(2-etoxifenil)-2-oxo-2H-cromeno-3-carboxamida destaca por su núcleo de cromeno, que confiere propiedades electrónicas y estructurales únicas. Esto lo hace particularmente valioso en el desarrollo de nuevos materiales y agentes terapéuticos, distinguiéndolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C18H15NO4 |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-14(16)19-17(20)13-11-12-7-3-5-9-15(12)23-18(13)21/h3-11H,2H2,1H3,(H,19,20) |
Clave InChI |
CCDISSFUHLHHBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Solubilidad |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)
![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
